3-Ethyl[1,2,4]triazino[5,6-c]quinoline
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Overview
Description
3-Ethyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a triazine ring fused to a quinoline structure, with an ethyl group attached at the 3-position. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline typically involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable processes. These include microwave-assisted synthesis, the use of recyclable catalysts like montmorillonite K-10, and solvent-free reaction conditions . These methods aim to reduce environmental impact while maintaining high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
3-Ethyl[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antitumor and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazino[6,5,4-i,j]quinolone: Known for its antitumor activities.
Benzimidazo-[2,33,4][1,2,4]triazino[5,6,1-i,j]quinolone: Evaluated for its antitumor activities against various cancer cell lines.
Uniqueness
3-Ethyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific triazine-quinoline fused structure and the presence of an ethyl group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
51093-12-0 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-ethyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C12H10N4/c1-2-11-14-10-7-13-9-6-4-3-5-8(9)12(10)16-15-11/h3-7H,2H2,1H3 |
InChI Key |
SHIWBUMDDPDKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
Origin of Product |
United States |
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